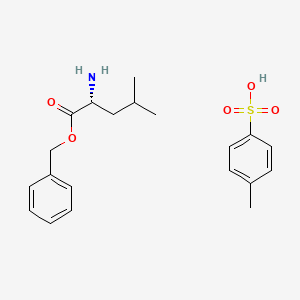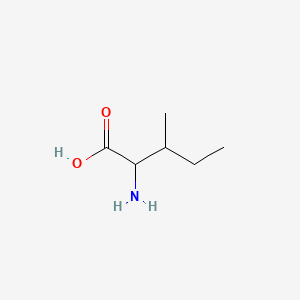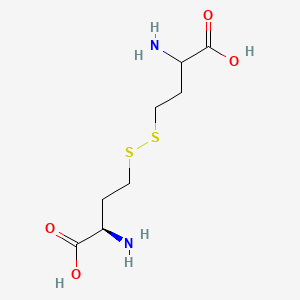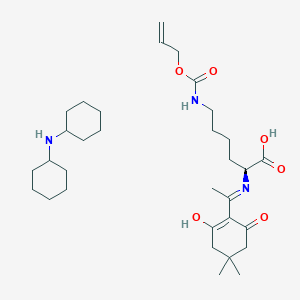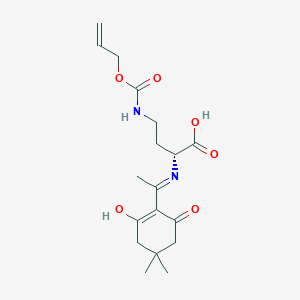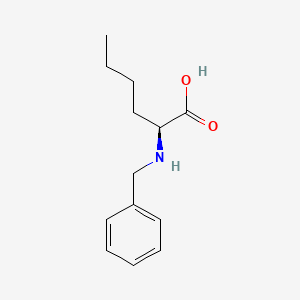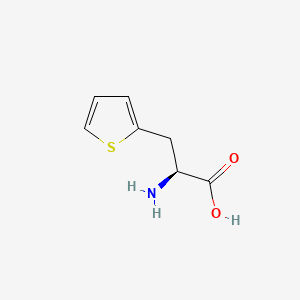
3-(2-噻吩基)-L-丙氨酸
描述
“3-(2-Thienyl)-L-alanine” is an alanine derivative . It is functionally related to D-alanine . It is a D-alpha-amino acid and a member of thiophenes .
Molecular Structure Analysis
The molecular structure of “3-(2-Thienyl)-L-alanine” is not directly available. However, a related compound, “2-Propynal, 3-(2-thienyl)-”, has a molecular formula of C7H4OS .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Thienyl)-L-alanine” are not directly available. However, a related compound, “2-Thiopheneethanol”, has a molecular weight of 128.19 g/mol .
科学研究应用
不对称合成:通过微生物转氨作用,已经合成了3-(2-噻吩基)-L-丙氨酸,这是不对称合成中的关键步骤。这个过程涉及使用基因工程大肠杆菌菌株,并适用于异构氨基酸和一些环取代衍生物的制备 (Meiwes, Schudok, & Kretzschmar, 1997)。
蛋白工程:噻吩丙氨酸衍生物已被用来替代蛋白质中的色氨酸,改变其光学和热力学性质。这个过程涉及将合成氨基酸并入重组蛋白质中,可以导致新的光谱窗口、荧光、极性和药理学性质 (Budisa et al., 2001)。
代谢研究:在对巨大芽孢杆菌孢子的研究中,使用了3-(2-噻吩基)-L-丙氨酸来探测萌发过程中的代谢。研究表明在这个过程中丙氨酸的代谢速率非常低 (Scott & Ellar, 1978)。
药理学性质:对3-(2-噻吩基)-L-丙氨酸的各种类似物的药理学性质进行了研究。例如,对[3-β-(2-噻吩基)-L-丙氨酸]-8-赖氨酸-加压素的研究表明,它比8-赖氨酸-加压素具有更高的催产素、鸟类血管抑制和抗利尿效力 (Smith, Ferger, & Chan, 1975)。
化学传感应用:合成了新型噻吩苯并噁唑基-丙氨酸,其丙氨酸核心带有一个苯并噁唑基,侧链带有一个噻吩环,用于识别特定金属阳离子。这些化合物显示出潜力作为钴离子、铜离子、锌离子和镍离子等金属的非选择性荧光化学传感器 (Ferreira, Raposo, & Costa, 2018)。
作用机制
Target of Action
The primary target of L-2-Thienylalanine is Phenylalanine-4-hydroxylase , a non-heme iron enzyme found in humans . This enzyme plays a crucial role in the conversion of L-phenylalanine to L-tyrosine, a process that is essential for the normal functioning of the body .
Mode of Action
L-2-Thienylalanine acts as an analogue of phenylalanine . It is incorporated into proteins in place of phenylalanine, resulting in the production of inactive proteins . This substitution disrupts the normal functioning of the proteins, thereby inhibiting the growth of certain organisms like bacteria .
Biochemical Pathways
The action of L-2-Thienylalanine affects the biochemical pathways related to the synthesis of proteins. By replacing phenylalanine in the protein structure, it disrupts the normal functioning of the proteins and affects the associated biochemical pathways . .
Result of Action
The primary result of L-2-Thienylalanine’s action is the inhibition of growth in certain organisms. This is due to the production of inactive proteins caused by the substitution of phenylalanine with L-2-Thienylalanine .
Action Environment
The action, efficacy, and stability of L-2-Thienylalanine can be influenced by various environmental factors. For instance, the presence of phenylalanine in the growth medium can affect the action of L-2-Thienylalanine. If both phenylalanine and L-2-Thienylalanine are available, the bacteria will grow as phenylalanine out-competes the analogue, minimizing its incorporation and allowing growth .
安全和危害
“3-(2-Thienyl)-D-alanine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
未来方向
属性
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177100 | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22574-47-6, 22951-96-8 | |
| Record name | 3-(2-Thienyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-THIENYL)-L-ALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-2-THIENYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does 3-(2-Thienyl)-L-alanine interact with human phenylalanine hydroxylase (hPAH), and what are the downstream effects?
A: 3-(2-Thienyl)-L-alanine binds to hPAH, a key enzyme in phenylalanine metabolism, mimicking the natural substrate L-phenylalanine. [, ] This binding triggers a conformational change in hPAH, transitioning it from a low-activity state to a high-activity state. [] This transition, observable through techniques like surface plasmon resonance, suggests that TIH acts as an activator of hPAH. [] While TIH can bind to the active site, it does not undergo the hydroxylation reaction typical of L-phenylalanine, making it a competitive substrate analog. [, ]
Q2: What is known about the structural characteristics of 3-(2-Thienyl)-L-alanine?
A: While specific spectroscopic data is limited in the provided research, we know that 3-(2-Thienyl)-L-alanine is a non-natural amino acid. Its structure replaces the benzene ring of phenylalanine with a thiophene ring. This substitution significantly impacts its interaction with enzymes like hPAH. [, ] Crystallographic studies have provided detailed insights into the binding mode of TIH within the active site of hPAH, highlighting the influence of the thiophene ring on its binding orientation and interactions with key residues. [, ]
Q3: How does the structure of 3-(2-Thienyl)-L-alanine relate to its activity on human phenylalanine hydroxylase?
A: The replacement of the benzene ring in phenylalanine with the thiophene ring in 3-(2-Thienyl)-L-alanine is crucial for its interaction with hPAH. [, ] Studies employing structural analogs of TIH, particularly those with modifications to the thiophene ring, could shed light on the specific structural features responsible for its binding affinity and ability to induce the active conformation in hPAH. Understanding these structure-activity relationships is crucial for designing more potent and selective modulators of hPAH activity.
Q4: Beyond human phenylalanine hydroxylase, does 3-(2-Thienyl)-L-alanine interact with other enzymes?
A: Research indicates that 3-(2-Thienyl)-L-alanine can also interact with ATP-phosphoribosyltransferase (ATP-PRT) from Mycobacterium tuberculosis. [] This enzyme, crucial for histidine biosynthesis in the bacteria, is structurally distinct from hPAH. Interestingly, TIH acts as an allosteric activator of ATP-PRT, showcasing its ability to modulate enzyme activity through diverse mechanisms. []
Q5: What are the implications of 3-(2-Thienyl)-L-alanine's interaction with Mycobacterium tuberculosis ATP-phosphoribosyltransferase?
A: The discovery that 3-(2-Thienyl)-L-alanine acts as an allosteric activator of ATP-PRT in Mycobacterium tuberculosis opens exciting avenues for research. [] Given that ATP-PRT is essential for the bacteria and absent in humans, understanding how TIH modulates its activity could provide valuable insights for developing novel anti-tuberculosis drugs. Further research is needed to explore the potential of TIH derivatives as leads for new therapeutic interventions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







